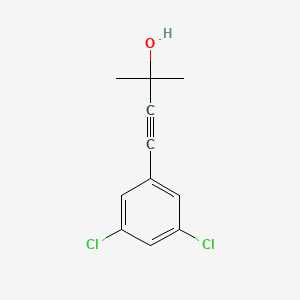

4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol

Description

Contextualization within Modern Organic Synthesis of Arylalkynols

Arylalkynols are integral components in the synthesis of a wide array of more complex molecules. The alkyne moiety can participate in a variety of transformations, including cycloadditions, transition metal-catalyzed cross-coupling reactions, and reductions to either alkenes or alkanes with high stereoselectivity. The hydroxyl group, in turn, can be used to introduce other functional groups or can direct the stereochemical outcome of nearby reactions. The 3,5-dichlorophenyl substitution pattern in the target molecule is of particular interest as the chlorine atoms are meta-directing and withdraw electron density from the aromatic ring, influencing the reactivity of the alkyne and the phenyl group itself.

Overview of Synthetic Methodological Developments for Aryl-Substituted Acetylenic Alcohols

The synthesis of aryl-substituted acetylenic alcohols, including 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol, has been significantly advanced by the development of powerful cross-coupling methodologies. The most prominent among these is the Sonogashira-Hagihara coupling reaction. This reaction typically involves the palladium- and copper-catalyzed coupling of a terminal alkyne with an aryl halide. In the context of the target molecule, this would involve the reaction of 3,5-dichlorohalobenzene with 2-methyl-3-butyn-2-ol (B105114). researchgate.netnih.gov

Recent advancements have focused on developing more practical and environmentally benign synthetic routes. These include copper-free Sonogashira coupling reactions, which mitigate the environmental concerns associated with copper catalysts. A simple and effective catalytic system for this transformation often consists of a palladium catalyst, such as palladium(II) acetate (B1210297), a phosphine (B1218219) ligand like P(p-tol)3, and an organic base such as DBU in a suitable solvent like THF. researchgate.net These methods have proven effective for a wide range of aryl bromides, suggesting their applicability to the synthesis of 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol. researchgate.net

A general scheme for the synthesis of aryl-2-methyl-3-butyn-2-ols is presented below:

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| Aryl halide (Ar-X) | 2-Methyl-3-butyn-2-ol | Palladium catalyst, optional copper co-catalyst, base | Aryl-2-methyl-3-butyn-2-ol |

General Academic Utility as a Versatile Synthetic Building Block or Model Compound

The academic utility of 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol lies in its potential as a versatile synthetic building block. The 2-methyl-2-hydroxypropyl group on the alkyne serves as a protecting group for the terminal alkyne. This group can be removed under basic conditions in a retro-Favorskii type reaction to yield the terminal arylalkyne, 3,5-dichlorophenylacetylene. researchgate.netnih.gov Terminal arylalkynes are themselves valuable intermediates, used in the synthesis of diarylalkynes, which have applications in materials science. researchgate.net

Furthermore, the dichlorinated phenyl ring makes this compound a useful model for studying the electronic effects of substituents in various chemical transformations. The chlorine atoms can also serve as handles for further synthetic modifications through nucleophilic aromatic substitution or cross-coupling reactions, although the meta-positioning can make such reactions challenging. The presence of two chlorine atoms also imparts specific solubility and crystallinity properties that can be advantageous in synthetic and purification processes. While specific research on 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol is not extensively documented in publicly available literature, its structural features firmly place it within a class of compounds of significant academic and synthetic interest.

Structure

3D Structure

Properties

IUPAC Name |

4-(3,5-dichlorophenyl)-2-methylbut-3-yn-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2O/c1-11(2,14)4-3-8-5-9(12)7-10(13)6-8/h5-7,14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDIWINSLHYFPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=CC(=CC(=C1)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3,5 Dichlorophenyl 2 Methylbut 3 Yn 2 Ol

Established Reaction Pathways

Cross-Coupling Strategies (e.g., Sonogashira Coupling) Utilizing Dichlorophenyl Precursors

The Sonogashira coupling is a powerful and widely utilized cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgnih.gov For the synthesis of 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol, a common approach involves the coupling of a 3,5-dichloroaryl halide with 2-methyl-3-butyn-2-ol (B105114).

A practical, copper-free Sonogashira coupling protocol has been developed for the synthesis of various aryl-2-methyl-3-butyn-2-ols from aryl bromides. nih.gov This method utilizes a catalytic system of palladium(II) acetate (B1210297) (Pd(OAc)₂) and tri(p-tolyl)phosphine (P(p-tol)₃) with 1,8-diazabicycloundec-7-ene (DBU) as the base in tetrahydrofuran (B95107) (THF) as the solvent. nih.gov This approach is particularly advantageous as it avoids the use of copper, which can sometimes lead to the formation of undesired homocoupled alkyne byproducts. The reaction proceeds efficiently with a range of substituted aryl bromides, including those with electron-donating and electron-withdrawing groups. nih.gov

| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Yield (%) |

| 1 | 3-Bromoaniline | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 86 |

| 2 | 4-Bromo-N,N-dimethylaniline | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 95 |

| 3 | 3-Bromo-5-methoxyacetophenone | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 91 |

| 4 | 1-Bromo-3,5-dichlorobenzene (B43179) | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | Not specified |

| 5 | 3-Bromopyridine | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 85 |

This table is representative of the yields obtained for various aryl bromides under the specified copper-free Sonogashira conditions. While the specific yield for 1-bromo-3,5-dichlorobenzene was not provided in the reference, the high yields for other substituted bromides suggest this would be an effective method. nih.gov

Favorskii-Type Reactions and Related Alkynylation Approaches

While the classic Favorskii rearrangement involves the conversion of α-halo ketones to carboxylic acid derivatives, a related and more direct approach to propargyl alcohols is the alkynylation of carbonyl compounds. wikipedia.org This reaction involves the nucleophilic addition of a metal acetylide to a ketone or aldehyde. wikipedia.org To synthesize 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol, this would entail the reaction of a metal acetylide of 3,5-dichlorophenylacetylene with acetone (B3395972), or the reaction of a metal salt of 2-methyl-3-butyn-2-ol with 3',5'-dichloroacetophenone.

A common method for the alkynylation of ketones involves the use of lithium acetylides. These can be generated by treating a terminal alkyne with a strong base like n-butyllithium. The resulting lithium acetylide then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ketone. Subsequent acidic workup yields the tertiary propargyl alcohol.

Another powerful method is the use of Grignard reagents. An alkynyl Grignard reagent, such as ethynylmagnesium bromide, can be reacted with a ketone like 3',5'-dichloroacetophenone. The Grignard reagent adds to the carbonyl group, and after acidic workup, the desired tertiary alcohol is formed. mnstate.edu The general reaction is as follows:

Formation of the alkynyl Grignard reagent: HC≡CH + C₂H₅MgBr → HC≡CMgBr + C₂H₆

Reaction with the ketone: 3,5-Cl₂C₆H₃C(O)CH₃ + HC≡CMgBr → 3,5-Cl₂C₆H₃C(OMgBr)(CH₃)C≡CH

Acidic workup: 3,5-Cl₂C₆H₃C(OMgBr)(CH₃)C≡CH + H₃O⁺ → 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol + Mg²⁺ + Br⁻ + H₂O

Development of Novel or Optimized Synthetic Routes

Stereoselective and Enantioselective Synthesis (if applicable to chiral analogs or precursors)

The compound 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol is achiral. However, the development of stereoselective and enantioselective methods is crucial for the synthesis of chiral analogs or precursors which may have applications in pharmaceuticals and materials science. The enantioselective alkynylation of prochiral ketones is a primary strategy for accessing chiral tertiary propargylic alcohols.

Significant progress has been made in the catalytic asymmetric addition of alkynes to ketones. One approach involves the use of chiral ligands in combination with metal catalysts. For instance, chiral lithium binaphtholate has been shown to effectively catalyze the enantioselective alkynylation of ketones using lithium acetylides. organic-chemistry.org This method represents a significant advancement as it avoids the need for other metal sources. organic-chemistry.org

Another strategy is the kinetic resolution of racemic tertiary propargylic alcohols. This involves the selective reaction of one enantiomer, leaving the other unreacted and thus enantiomerically enriched.

Sustainable and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. In the context of synthesizing 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol, green chemistry principles can be applied to the Sonogashira coupling reaction.

One of the key areas of improvement is the development of copper-free Sonogashira reactions. As mentioned previously, the elimination of the copper co-catalyst simplifies the reaction setup and purification, and reduces the environmental impact associated with copper waste. nih.gov Furthermore, research has focused on the use of more environmentally benign solvents. Traditional Sonogashira reactions often employ volatile and potentially toxic organic solvents. Recent developments have explored the use of water or bio-based solvents, which significantly improves the green profile of the synthesis.

The use of highly efficient and recyclable catalysts is another cornerstone of green chemistry. Heterogeneous catalysts, where the catalyst is supported on a solid material, can be easily separated from the reaction mixture and reused, reducing waste and cost.

Derivatization from Precursors and Interconversion Strategies

The synthesis of 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol can also be approached through the derivatization of suitable precursors. A key precursor is 3,5-dichlorobenzaldehyde. This aldehyde can be converted into the corresponding terminal alkyne, 3,5-dichlorophenylacetylene, through a one-carbon homologation reaction. Two well-established methods for this transformation are the Corey-Fuchs reaction and the Seyferth-Gilbert homologation.

The Corey-Fuchs reaction involves a two-step process. First, the aldehyde is treated with carbon tetrabromide and triphenylphosphine (B44618) to form a 1,1-dibromoalkene. wikipedia.orgorganic-chemistry.org This intermediate is then treated with a strong base, such as n-butyllithium, to induce elimination and form the terminal alkyne. wikipedia.orgorganic-chemistry.org

The Seyferth-Gilbert homologation offers a more direct one-step conversion of an aldehyde to a terminal alkyne. nrochemistry.com This reaction utilizes dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) in the presence of a base. nrochemistry.com A popular modification of this reaction uses the Ohira-Bestmann reagent, which is often more convenient to handle.

Once 3,5-dichlorophenylacetylene is synthesized, it can be converted to its lithium or Grignard salt and reacted with acetone to yield the final product, 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol.

Interconversion strategies can also be considered. For example, if a related propargyl alcohol with a different substitution on the aromatic ring is available, it might be possible to introduce the chloro substituents through electrophilic aromatic substitution, although regioselectivity could be a challenge.

Chemical Reactivity and Transformation Studies of 4 3,5 Dichlorophenyl 2 Methylbut 3 Yn 2 Ol

Reactions at the Terminal Alkyne Moiety

The carbon-carbon triple bond is a region of high electron density, making it susceptible to a range of addition and cycloaddition reactions.

The terminal alkyne of 4-(3,5-dichlorophenyl)-2-methylbut-3-yn-2-ol is an ideal substrate for cycloaddition reactions, which are powerful methods for constructing cyclic molecules.

Click Chemistry: The most prominent example of "click chemistry" is the Copper(I)-catalyzed Azide-Alkyne 1,3-dipolar Cycloaddition (CuAAC). organic-chemistry.orgsigmaaldrich.com This reaction is known for its high yield, reliability, and stereospecificity. organic-chemistry.org The terminal alkyne of the title compound can react with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst to selectively form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orgsigmaaldrich.com This modular approach allows for the straightforward covalent linking of the dichlorophenyl-containing scaffold to a wide variety of other molecules. metabion.comnih.gov

[2+2+2] Cycloadditions: This type of reaction typically involves the cyclotrimerization of three alkyne units or the reaction of an alkyne with a diyne or a diene to form a six-membered ring. While specific studies on 4-(3,5-dichlorophenyl)-2-methylbut-3-yn-2-ol are not detailed in the provided literature, the terminal alkyne functionality suggests its potential to participate in such transformations, possibly catalyzed by transition metals, to generate complex polycyclic or aromatic structures.

Table 1: Cycloaddition Reactions of the Alkyne Moiety

| Reaction Type | Reactant | Typical Catalyst | Expected Product Class |

|---|---|---|---|

| CuAAC (Click Chemistry) | Organic Azide (R-N₃) | Copper(I) source | 1,4-Disubstituted 1,2,3-triazole |

| [2+2+2] Cycloaddition | Diene or Diyne | Transition Metal (e.g., Co, Rh) | Substituted Benzene (B151609) or Dihydropyridine derivatives |

The addition of water or other small molecules across the carbon-carbon triple bond can introduce new functional groups.

Hydration: The hydration of terminal alkynes is a classic transformation that typically follows Markovnikov's rule. In the presence of an acid catalyst, often with a mercury(II) salt (e.g., HgSO₄ in H₂SO₄), water adds across the alkyne. This initially forms an enol intermediate, which is unstable and rapidly tautomerizes to the more stable keto form. For 4-(3,5-dichlorophenyl)-2-methylbut-3-yn-2-ol, this reaction would be expected to yield a β-hydroxy ketone.

The electron-rich alkyne is a prime target for electrophiles.

Electrophilic Addition: Alkenes and alkynes readily undergo electrophilic addition. libretexts.org The reaction of 4-(3,5-dichlorophenyl)-2-methylbut-3-yn-2-ol with electrophiles like hydrogen halides (HX) or elemental halogens (X₂) would involve the attack of the pi electrons on the electrophile. youtube.com

Addition of HX: The addition of one equivalent of a hydrogen halide (e.g., HBr, HCl) is expected to follow Markovnikov's rule, with the hydrogen adding to the terminal carbon and the halide adding to the more substituted carbon, resulting in a vinyl halide.

Addition of X₂: The addition of halogens such as chlorine (Cl₂) or bromine (Br₂) can proceed in a stepwise manner. The addition of one equivalent of X₂ would yield a dihaloalkene, and a second equivalent would produce a tetrahaloalkane.

Nucleophilic Addition: While less common for simple alkynes, nucleophilic addition can occur, particularly if the alkyne is activated by electron-withdrawing groups or through organometallic intermediates. Three-component, double nucleophilic addition reactions have been demonstrated with similar structures, suggesting that under specific catalytic conditions, the alkyne could be rendered susceptible to attack by nucleophiles. nih.gov

Table 2: Addition Reactions to the Alkyne Moiety

| Reaction Type | Reagent | Expected Product | Regioselectivity |

|---|---|---|---|

| Hydration | H₂O, H⁺, HgSO₄ | 4-(3,5-Dichlorophenyl)-4-oxobutan-2-ol | Markovnikov |

| Hydrohalogenation | HX (1 eq.) | 4-(3,5-Dichlorophenyl)-3-halobut-3-en-2-ol | Markovnikov |

| Halogenation | X₂ (1 eq.) | 4-(3,5-Dichlorophenyl)-3,4-dihalobut-3-en-2-ol | Anti-addition |

| Halogenation | X₂ (2 eq.) | 4-(3,5-Dichlorophenyl)-3,3,4,4-tetrahalobutan-2-ol | N/A |

Transformations Involving the Tertiary Alcohol Functionality

The tertiary alcohol group is generally less reactive than primary or secondary alcohols, particularly towards oxidation, but it can undergo important elimination and substitution reactions.

Oxidation: Tertiary alcohols are resistant to oxidation under standard conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached. youtube.comyoutube.comyoutube.com Therefore, reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) will not oxidize 4-(3,5-dichlorophenyl)-2-methylbut-3-yn-2-ol to a ketone or carboxylic acid without breaking carbon-carbon bonds, which would require harsh reaction conditions. youtube.com

Elimination (Dehydration): The most common reaction for tertiary alcohols is acid-catalyzed dehydration. masterorganicchemistry.comlibretexts.org When treated with a strong acid such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) and heat, the hydroxyl group is protonated, converting it into a good leaving group (water). libretexts.org Loss of water generates a relatively stable tertiary carbocation. A proton is then removed from an adjacent carbon atom to form an alkene. In the case of 4-(3,5-dichlorophenyl)-2-methylbut-3-yn-2-ol, this E1 elimination reaction would result in the formation of a conjugated enyne system. masterorganicchemistry.comyoutube.com Alternatively, reagents like phosphorus oxychloride (POCl₃) in pyridine (B92270) can effect dehydration via an E2 mechanism. libretexts.orglibretexts.org

Rearrangement reactions often occur in processes that involve carbocation intermediates, such as the E1 elimination described above. wiley-vch.de If a more stable carbocation can be formed through the migration of a neighboring alkyl or aryl group (a 1,2-shift), a rearrangement may occur. For the carbocation generated from 4-(3,5-dichlorophenyl)-2-methylbut-3-yn-2-ol, a rearrangement is less likely as it would not lead to a significantly more stable carbocation (e.g., a resonance-stabilized or benzylic cation). Therefore, the direct elimination product is expected to be the major product.

Table 3: Reactions of the Tertiary Alcohol Functionality

| Reaction Type | Reagent/Conditions | Mechanism | Expected Product |

|---|---|---|---|

| Oxidation | KMnO₄ or H₂CrO₄ | N/A | No reaction under standard conditions |

| Elimination (Dehydration) | Conc. H₂SO₄, Heat | E1 | 4-(3,5-Dichlorophenyl)-2-methylbut-1-en-3-yne |

| Elimination (Dehydration) | POCl₃, Pyridine | E2 | 4-(3,5-Dichlorophenyl)-2-methylbut-1-en-3-yne |

| Rearrangement | Strong Acid (conditions for carbocation formation) | Carbocation shift | Not expected to be a major pathway |

Reactivity of the Dichlorophenyl Aromatic System

The 3,5-dichlorophenyl group is a key determinant of the molecule's reactivity profile. The presence of two chlorine atoms on the aromatic ring significantly influences its electronic properties and, consequently, its behavior in various chemical transformations.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. The feasibility and regioselectivity of such reactions on the dichlorophenyl ring of 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol are dictated by the electronic effects of the substituents.

Halogens, such as chlorine, are generally considered deactivating groups in the context of electrophilic aromatic substitution. masterorganicchemistry.comlibretexts.org This deactivation stems from their strong electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. libretexts.org In the case of 3,5-dichlorophenyl derivatives, the presence of two chlorine atoms further exacerbates this deactivating effect.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. Given the highly deactivated nature of the 3,5-dichlorophenyl ring, forcing conditions, such as high temperatures and strong Lewis acid catalysts, would likely be required to effect these transformations. The inherent low reactivity makes such substitutions challenging and often low-yielding.

Table 1: Predicted Reactivity and Directing Effects in Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Expected Reactivity | Probable Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | Very low | C2, C4, or C6 |

| Halogenation | X₂, FeX₃ | Very low | C2, C4, or C6 |

| Sulfonation | SO₃, H₂SO₄ | Very low | C2, C4, or C6 |

| Friedel-Crafts Alkylation | R-X, AlCl₃ | Very low | C2, C4, or C6 |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Very low | C2, C4, or C6 |

The chlorine substituents on the phenyl ring of 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol serve as valuable handles for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org While the parent molecule already contains an internal alkyne, the chloro-substituents could potentially undergo further Sonogashira coupling with other terminal alkynes. However, aryl chlorides are generally less reactive than aryl bromides and iodides in Sonogashira couplings, often requiring more forcing conditions or specialized catalyst systems. nih.gov A copper-free Sonogashira coupling of aryl bromides with 2-methylbut-3-yn-2-ol has been reported to proceed efficiently. nih.gov A similar approach could potentially be adapted for the dichlorophenyl compound, although the lower reactivity of the C-Cl bond would be a significant challenge.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgdiva-portal.org This reaction is widely used for the synthesis of biaryls and other conjugated systems. The dichlorophenyl group of the title compound could, in principle, undergo Suzuki coupling with various boronic acids or their esters. The reactivity of aryl chlorides in Suzuki couplings has been significantly improved with the development of advanced catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands. nih.gov

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry for the preparation of anilines and their derivatives. The 3,5-dichloroaryl moiety of the compound could be a substrate for Buchwald-Hartwig amination, allowing for the introduction of primary or secondary amine functionalities. The success of such a reaction would depend on the choice of catalyst, ligand, and base to overcome the lower reactivity of the aryl chloride bonds. rsc.orglibretexts.org

Heck Reaction: The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. researchgate.netnih.gov The dichlorophenyl group could potentially participate in Heck reactions with various alkenes, leading to the formation of stilbene-like structures. As with other cross-coupling reactions involving aryl chlorides, the efficiency of the Heck reaction would be highly dependent on the catalytic system employed.

Table 2: Potential Cross-Coupling Reactions at the Dichlorophenyl Ring

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Example) | Potential Product Type |

| Sonogashira Coupling | Terminal Alkyne | Pd(OAc)₂, P(p-tol)₃ nih.gov | Diarylalkyne derivative |

| Suzuki-Miyaura Coupling | Boronic Acid/Ester | Pd(OAc)₂, SPhos nih.gov | Biaryl derivative |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, BINAP wikipedia.org | Arylamine derivative |

| Heck Reaction | Alkene | Pd(OAc)₂ researchgate.net | Substituted alkene derivative |

Multi-Component Reactions Incorporating the Compound

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. mdpi.com These reactions are highly efficient and atom-economical, allowing for the rapid construction of complex molecules. The functional groups present in 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol—a terminal alkyne (after potential deprotection), a hydroxyl group, and an aromatic ring—make it a potential candidate for incorporation into various MCRs.

While specific examples of 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol in MCRs are not extensively documented in the literature, its structural motifs suggest potential applications in well-known MCRs.

Ugi and Passerini Reactions: The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction are prominent isocyanide-based MCRs. beilstein-journals.orgnih.gov The Ugi reaction typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. nih.gov The Passerini reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide. organic-chemistry.org While the title compound does not directly fit into the typical roles of these reactants, its derivatives could. For instance, the alkyne could be functionalized to an aldehyde or a carboxylic acid. Alternatively, the hydroxyl group could potentially participate in variations of these reactions.

A³ Coupling (Alkyne-Aldehyde-Amine): The A³ coupling is a well-established MCR that combines a terminal alkyne, an aldehyde, and a primary or secondary amine to produce propargylamines. mdpi.com The 2-methylbut-3-yn-2-ol moiety in the title compound is a protected terminal alkyne. Removal of the protecting group would generate the corresponding terminal alkyne, which could then be utilized in A³ coupling reactions.

Table 3: Potential Multi-Component Reactions Involving Derivatives of the Compound

| MCR Name | Required Functional Group on Derivative | Other Reactants | Product Class |

| A³ Coupling | Terminal Alkyne | Aldehyde, Amine | Propargylamine |

| Ugi Reaction | Aldehyde or Carboxylic Acid | Amine, Isocyanide, (Carboxylic Acid or Aldehyde) | α-Acylamino Amide |

| Passerini Reaction | Aldehyde | Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide |

Mechanistic Investigations of Reactions Involving 4 3,5 Dichlorophenyl 2 Methylbut 3 Yn 2 Ol

Elucidation of Reaction Pathways and Transition State Analysis

The synthesis of 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol is typically achieved through a Sonogashira coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne (2-methylbut-3-yn-2-ol) and an aryl halide (1,3-dichloro-5-iodobenzene or 1,3-dichloro-5-bromobenzene). The reaction is generally catalyzed by a palladium complex and a copper(I) salt. The catalytic cycle of the Sonogashira coupling is well-studied and involves two interconnected cycles: a palladium cycle and a copper cycle.

The Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II)-aryl complex.

Transmetalation: A copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II)-aryl complex.

Reductive Elimination: The newly formed di-organopalladium(II) complex undergoes reductive elimination to yield the final product, the aryl alkyne, and regenerate the Pd(0) catalyst.

The Copper Cycle:

Formation of Copper Acetylide: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate. This step is crucial as it activates the alkyne for the subsequent transmetalation step.

While a specific transition state analysis for the reaction producing 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol is not available, computational studies on similar Sonogashira reactions have elucidated the geometries and energies of the transition states for the key steps of oxidative addition, transmetalation, and reductive elimination. These studies help in understanding the factors that control the reaction's efficiency.

Other potential, though less documented, reaction pathways for 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol include:

Oxidation: The tertiary alcohol group can be oxidized, though this is generally difficult without breaking carbon-carbon bonds. The alkyne moiety can also undergo oxidative cleavage.

Reduction: The triple bond can be reduced to a double bond (alkene) or a single bond (alkane) through catalytic hydrogenation.

Substitution: The hydroxyl group can be substituted, or the dichlorophenyl ring could potentially undergo nucleophilic aromatic substitution under harsh conditions, although the chlorine atoms are relatively unreactive in this configuration.

Role of Catalysts and Ligands in Directed Transformations

Catalysts and ligands play a pivotal role in the Sonogashira coupling reaction, influencing its efficiency, selectivity, and the range of functional groups that can be tolerated.

Palladium Catalysts: A variety of palladium sources can be used, including Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. The active catalyst is a Pd(0) species, which is often formed in situ from a Pd(II) precursor.

Copper Co-catalyst: Copper(I) salts, such as CuI, are typically used as co-catalysts. The role of the copper is to facilitate the formation of the copper acetylide, which then participates in the transmetalation step with the palladium complex. Some Sonogashira protocols are "copper-free," where the transmetalation is believed to occur directly with the palladium complex, often requiring a different set of reaction conditions.

Ligands: Phosphine (B1218219) ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (B44618) (PPh₃) is a commonly used ligand. The electronic and steric properties of the phosphine ligand can significantly impact the rate of the reaction. For instance, bulky and electron-rich phosphines can often improve the catalytic activity for less reactive aryl chlorides.

Base: A base, typically an amine such as triethylamine (B128534) or diisopropylamine, is required to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide. The base also serves to neutralize the hydrogen halide formed during the reaction.

The choice of catalyst, ligand, and base can be optimized to achieve high yields in the synthesis of 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol. The following table summarizes the typical components of the catalytic system for a Sonogashira reaction.

| Component | Example | Role |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for C-C bond formation |

| Copper Co-catalyst | CuI | Facilitates alkyne activation |

| Ligand | PPh₃ | Stabilizes and modulates the reactivity of the palladium catalyst |

| Base | Triethylamine, Diisopropylamine | Deprotonates the alkyne and neutralizes acidic byproducts |

Kinetic and Thermodynamic Aspects of Reactivity

Kinetics: The rate of the Sonogashira reaction is influenced by several factors:

Nature of the Aryl Halide: The reactivity of the aryl halide follows the order I > Br > Cl. Therefore, using 1,3-dichloro-5-iodobenzene (B1583806) would likely result in a faster reaction than using 1,3,5-trichlorobenzene.

Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand significantly affects the reaction rate.

Temperature: Like most chemical reactions, the rate of the Sonogashira coupling increases with temperature. However, higher temperatures can also lead to side reactions and catalyst decomposition.

For other potential reactions of 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol, the thermodynamic and kinetic aspects would be governed by the nature of the transformation. For example, the catalytic hydrogenation of the alkyne to an alkane is a highly exothermic process.

Theoretical and Computational Studies of 4 3,5 Dichlorophenyl 2 Methylbut 3 Yn 2 Ol

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and stability of a molecule.

Conformational analysis is the study of how a molecule's energy changes with the rotation around its single bonds. For 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol, the key rotational bond would be between the dichlorophenyl ring and the butynol (B8639501) side chain. By systematically rotating this bond and calculating the corresponding energy, a potential energy surface can be generated. The points on this surface with the lowest energy correspond to the most stable conformations of the molecule. This process of finding the lowest energy structure is known as geometry optimization or energy minimization. The analysis would identify the global minimum (the most stable conformer) and any local minima (other stable, but higher-energy, conformers), providing insight into the molecule's preferred shape.

Once the optimized, lowest-energy geometry is found, the precise structural parameters can be determined. A computational study would produce a detailed table of all bond lengths (the distance between two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the rotational angle between the planes of four connected atoms). This data provides a definitive, idealized three-dimensional picture of the molecule's structure. For instance, it would detail the C-C bond lengths within the phenyl ring, the C≡C triple bond length of the alkyne group, and the C-Cl bond lengths, among others.

Electronic Structure and Reactivity Descriptors

Understanding the distribution of electrons within a molecule is key to predicting its chemical behavior and reactivity.

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile.

A computational analysis would calculate the energies of these orbitals. The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates a molecule that is more easily polarized and reactive. The analysis would also visualize the spatial distribution of these orbitals, showing where on the molecule electron donation or acceptance is most likely to occur.

The Molecular Electrostatic Potential (MEP) surface is a color-coded map that illustrates the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other charged or polar species. Regions of negative potential (typically colored red) are rich in electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack. For 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol, one would expect negative potential around the electronegative chlorine and oxygen atoms, as well as the electron-rich alkyne bond, while the hydrogen atoms would exhibit positive potential.

Prediction and Simulation of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)

Computational methods can predict the spectroscopic signatures of a molecule, which is invaluable for interpreting experimental spectra.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts (¹H and ¹³C) for each unique atom in the molecule. This is achieved by calculating the magnetic shielding around each nucleus within the optimized molecular structure. The predicted spectrum can then be compared to an experimental one to confirm the structure.

IR (Infrared): IR spectroscopy probes the vibrational modes of a molecule. Computational analysis can calculate the frequencies and intensities of these vibrations. Each calculated frequency corresponds to a specific type of bond stretching, bending, or wagging. This theoretical spectrum helps in the assignment of peaks observed in experimental IR data.

UV-Vis (Ultraviolet-Visible): UV-Vis spectroscopy relates to electronic transitions, where an electron is excited from a lower energy orbital to a higher one (e.g., from the HOMO to the LUMO). Time-dependent DFT (TD-DFT) calculations can predict the wavelengths of maximum absorption (λmax) and the intensity of these transitions, providing insight into the electronic structure and color properties of the compound.

Without access to a specific study on 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol, the quantitative data for these analyses, including data tables of bond lengths, orbital energies, and spectral frequencies, cannot be provided.

Computational Modeling of Reaction Mechanisms and Reaction Barriers

An extensive search of scholarly databases and computational chemistry literature reveals no specific studies on the computational modeling of reaction mechanisms or the calculation of reaction barriers for 4-(3,5-dichlorophenyl)-2-methylbut-3-yn-2-ol. Theoretical investigations into its reactivity, potential reaction pathways, transition states, and associated energy barriers are not available in the current body of published research. Consequently, there is no data to present regarding the energetics or mechanistic details of reactions involving this compound from a computational standpoint.

Studies on Intermolecular Interactions and Supramolecular Assembly

Similarly, there is a lack of published research detailing the theoretical and computational studies of intermolecular interactions and supramolecular assembly of 4-(3,5-dichlorophenyl)-2-methylbut-3-yn-2-ol. Investigations into its non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, which would govern its crystal packing and self-assembly behavior, have not been reported. As a result, there are no computational findings or data tables available that describe the supramolecular chemistry of this specific compound.

Advanced Spectroscopic and Structural Characterization Techniques for 4 3,5 Dichlorophenyl 2 Methylbut 3 Yn 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol in solution. While specific experimental spectra for this compound are not publicly available, the expected chemical shifts and couplings can be predicted based on its constituent functional groups and data from analogous structures.

The ¹H NMR spectrum is anticipated to show three distinct signals: a singlet for the two equivalent methyl groups, a singlet for the tertiary alcohol proton, and signals for the aromatic protons on the dichlorophenyl ring. The aromatic region would feature a triplet for the H4 proton and a doublet for the two equivalent H2/H6 protons, characteristic of a 3,5-disubstituted benzene (B151609) ring.

The ¹³C NMR spectrum would display signals for the methyl carbons, the quaternary alcohol carbon, the two sp-hybridized alkyne carbons, and the carbons of the dichlorophenyl ring. The symmetry of the aromatic ring would result in four distinct signals: one for the ipso-carbon attached to the alkyne, one for the two carbons bearing chlorine atoms, one for the two equivalent ortho/meta carbons, and one for the para carbon.

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond and through-space correlations between nuclei. youtube.comsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol, a key COSY correlation would be observed between the H4 and H2/H6 protons of the dichlorophenyl ring, confirming their connectivity. No other correlations are expected due to the isolation of the different proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). youtube.com This would definitively link the proton signals of the methyl groups and the aromatic ring to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for piecing together the molecular skeleton. youtube.comyoutube.com Key expected correlations would link the methyl protons to the quaternary alcohol carbon (C2) and the alkyne carbon (C3). Furthermore, correlations from the aromatic protons (H2/H6) to the alkyne carbon (C4) and other aromatic carbons would confirm the connection between the butynol (B8639501) moiety and the dichlorophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bond connectivity. This can provide insights into the molecule's preferred conformation in solution. For this compound, NOESY could potentially show correlations between the methyl protons and the ortho protons (H2/H6) of the aromatic ring, depending on the rotational dynamics around the alkyne bond.

Table 1: Predicted 2D NMR Correlations for 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) |

|---|---|---|---|

| -CH₃ (H1) | None | C1 | C2, C3 |

| -OH | None | - | C2, C1 |

| Aromatic H2/H6 | H4 | C2'/C6' | C4, C1', C3'/C5', C4' |

| Aromatic H4' | H2/H6 | C4' | C2'/C6', C3'/C5' |

Solid-State NMR for Polymorphic Forms or Crystallographic Insights

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing materials in their solid form. It is particularly sensitive to the local atomic environment, making it an ideal tool for identifying and characterizing polymorphs—different crystalline forms of the same compound. rsc.orgresearchgate.netnih.gov Different polymorphs can exhibit distinct ssNMR spectra due to variations in molecular conformation, crystal packing, and intermolecular interactions. documentsdelivered.com

For 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol, ¹³C cross-polarization magic-angle spinning (CP/MAS) ssNMR could be employed to determine the number of crystallographically independent molecules (Z') in the asymmetric unit of a crystal lattice. researchgate.net If multiple, well-resolved signals appear for chemically equivalent carbons (e.g., two signals for the methyl groups), it would indicate the presence of more than one molecule in the asymmetric unit, each with a slightly different local environment. This information is complementary to single-crystal X-ray diffraction and is invaluable when only microcrystalline powder is available. acs.org

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the elemental formula with high confidence. For 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol (C₁₁H₁₀Cl₂O), the molecular ion peak [M]⁺• would exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This would result in a cluster of peaks for the molecular ion at m/z 228 (M⁺•, with two ³⁵Cl), 230 ([M+2]⁺•, with one ³⁵Cl and one ³⁷Cl), and 232 ([M+4]⁺•, with two ³⁷Cl) in an approximate ratio of 9:6:1.

The fragmentation pathway in electron ionization (EI) mass spectrometry can be predicted based on the functional groups present. wikipedia.org The primary fragmentation mechanisms for alcohols are α-cleavage and dehydration. libretexts.orglibretexts.orgyoutube.comyoutube.com For aromatic halides, cleavage of the carbon-halogen bond is a common pathway. osti.govdocbrown.info

A plausible fragmentation pathway for 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol would involve:

α-Cleavage: Loss of a methyl radical (•CH₃) from the molecular ion is a highly favorable pathway for tertiary alcohols, leading to a resonance-stabilized oxonium ion. This would produce a prominent peak at m/z 213 (and its [M+2] and [M+4] isotopes).

Loss of Water: Dehydration, a common fragmentation for alcohols, would lead to the loss of a neutral water molecule (H₂O), resulting in an ion at m/z 210 (and its isotopes).

Propargylic Cleavage: Cleavage of the bond between the dichlorophenyl ring and the alkyne could lead to a dichlorophenyl radical and a charged C₅H₇O⁺ fragment at m/z 83.

Aromatic Fragmentation: Loss of a chlorine atom from the molecular ion or subsequent fragments can also occur, leading to ions such as [M-Cl]⁺. docbrown.info

Table 2: Predicted Major Fragments in the Mass Spectrum of 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol

| m/z (for ³⁵Cl) | Predicted Fragment Ion | Proposed Fragmentation Pathway |

|---|---|---|

| 228 | [C₁₁H₁₀Cl₂O]⁺• | Molecular Ion (M⁺•) |

| 213 | [C₁₀H₇Cl₂O]⁺ | α-Cleavage (Loss of •CH₃) |

| 210 | [C₁₁H₈Cl₂]⁺• | Dehydration (Loss of H₂O) |

| 171 | [C₈H₄Cl₂]⁺• | Loss of Propene from [M-H₂O]⁺• |

| 145 | [C₆H₃Cl₂]⁺ | Dichlorophenyl cation |

Single Crystal X-Ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and the arrangement of molecules within the crystal lattice.

While a crystal structure for 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol has not been reported, the analysis of a closely related analog, 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol, provides a robust model for its likely molecular geometry and packing behavior. nih.govresearchgate.net

Determination of Molecular Geometry and Crystal Packing

Based on the analog structure, the 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol molecule is expected to have a nearly linear alkyne core. The dichlorophenyl ring and the tertiary alcohol moiety would be positioned at opposite ends of this rigid C≡C linker. The bond lengths and angles would be consistent with standard values for sp³, sp, and sp² hybridized carbons.

The crystal packing would be dictated by the interplay of various intermolecular forces. In the case of the methoxy-analog, molecules are linked into one-dimensional strands by O-H···O hydrogen bonds. nih.gov A similar hydrogen-bonding motif would be expected for the title compound, with the tertiary alcohol group acting as both a hydrogen bond donor and acceptor. These strands would then pack into a three-dimensional architecture stabilized by weaker interactions.

Table 3: Selected Geometric Parameters from the Analog 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol nih.gov

| Parameter | Bond/Angle | Value (Å or °) |

|---|---|---|

| Bond Length | C≡C | ~1.19 Å |

| Bond Length | C(sp)-C(sp²) | ~1.43 Å |

| Bond Length | C(sp)-C(sp³) | ~1.47 Å |

| Bond Angle | C-C≡C | ~177° |

| Bond Angle | C≡C-C | ~178° |

Note: These values are from a related structure and serve as expected approximations for the title compound.

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

The supramolecular architecture of crystalline 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol would be governed by a hierarchy of intermolecular interactions.

Hydrogen Bonding: As the strongest directional interaction, O-H···O hydrogen bonds involving the alcohol functionality would likely be the primary motif, directing the formation of chains or cyclic aggregates of molecules. researchgate.net

Halogen Bonding: The chlorine atoms on the phenyl ring introduce the possibility of halogen bonding. This is a directional, noncovalent interaction where the electropositive region (σ-hole) on the halogen atom interacts with a Lewis base, such as the oxygen atom of a nearby alcohol group or the π-system of an adjacent aromatic ring. nih.govnih.gov These C-Cl···O or C-Cl···π interactions could play a significant role in stabilizing the crystal packing between the primary hydrogen-bonded chains. ias.ac.in

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for the identification of functional groups and for probing the conformational landscape of molecules like 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol. These techniques are complementary, providing a detailed vibrational fingerprint of the molecule. wiley.com When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies corresponding to their vibrational modes, providing an IR spectrum. upi.edu Raman spectroscopy, conversely, relies on the inelastic scattering of monochromatic light. wiley.com

The key functional groups within 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol each produce characteristic signals. The hydroxyl (-OH) group, the internal alkyne (C≡C), the dichlorinated aromatic ring, and the tertiary alcohol carbon structure all have distinct vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum is particularly sensitive to polar bonds, making it ideal for observing the hydroxyl and carbon-chlorine groups.

O-H Stretching: A prominent broad absorption band is expected in the region of 3600-3200 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups is observed just below 3000 cm⁻¹.

C≡C Stretching: The internal alkyne C≡C stretch is expected as a weak but sharp band in the 2260-2100 cm⁻¹ region. Its intensity is often low due to the symmetry around the bond.

Aromatic C=C Stretching: Multiple sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹ correspond to the carbon-carbon stretching vibrations within the dichlorophenyl ring.

C-Cl Stretching: Strong absorptions in the fingerprint region, typically between 800-600 cm⁻¹, are characteristic of the C-Cl stretching vibrations. uantwerpen.be

Raman Spectroscopy: Raman spectroscopy is highly effective for detecting non-polar, symmetric bonds, making it an excellent complementary technique to FT-IR.

C≡C Stretching: The carbon-carbon triple bond, which may be weak in the IR spectrum, often produces a strong, sharp signal in the Raman spectrum, providing confirmatory evidence of the alkyne group. upi.edu

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the 3,5-disubstituted phenyl ring gives a characteristic Raman signal.

C-Cl Stretching: Carbon-chlorine bonds also produce signals in the Raman spectrum, which can help confirm the substitution pattern.

The combination of FT-IR and Raman data allows for a confident assignment of all major functional groups within the molecule.

Interactive Table: Expected Vibrational Frequencies for 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol

| Functional Group | Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|---|

| O-H (Alcohol) | Stretching | 3600-3200 (Broad) | Weak/Not Observed | Strong (IR) |

| C-H (Aromatic) | Stretching | 3100-3000 | 3100-3000 | Medium |

| C-H (Aliphatic) | Stretching | 2990-2950 | 2990-2950 | Medium-Strong |

| C≡C (Internal Alkyne) | Stretching | 2260-2100 | 2260-2100 | Weak (IR), Strong (Raman) |

| C=C (Aromatic) | Stretching | 1600-1450 | 1600-1450 | Medium-Strong |

| C-O (Tertiary Alcohol) | Stretching | 1200-1100 | Medium | Strong (IR) |

| C-Cl | Stretching | 800-600 | 800-600 | Strong |

Conformational Analysis: While the core structure is relatively rigid, rotation around the single bond connecting the phenyl ring and the alkyne group can lead to different molecular conformations. These subtle structural changes can be investigated using vibrational spectroscopy. researchgate.net By performing temperature-dependent FT-IR or Raman studies, changes in the relative intensities of certain vibrational bands may indicate a shift in the conformational equilibrium. researchgate.net Furthermore, comparing experimentally obtained spectra with spectra predicted from theoretical calculations (e.g., Density Functional Theory, DFT) for different stable conformers can help determine the most likely conformation of the molecule in the solid state or in solution. researchgate.net

Advanced Chromatographic Techniques for Purity and Isomer Separation

Beyond basic identification, advanced chromatographic techniques are essential for assessing the purity of 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol and for separating it from potential impurities, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the purity assessment of non-volatile organic compounds. For 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol, a reversed-phase HPLC (RP-HPLC) method would be highly effective.

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, offering excellent separation for moderately non-polar compounds.

Mobile Phase: A gradient elution using a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would likely provide the best resolution, allowing for the separation of the target compound from both more polar and less polar impurities. nih.gov

Detection: A UV detector set to a wavelength around 254 nm would be suitable for detecting the aromatic ring. rsc.org

This technique can precisely quantify the purity of a sample and resolve closely related impurities that may have formed during synthesis. Studies have shown that HPLC is highly capable of separating positional isomers of dichlorobenzene and other substituted aromatics, underscoring its high resolving power. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile compounds. researchgate.net For 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol, its suitability depends on its thermal stability. The tertiary alcohol may undergo dehydration at high injector temperatures. To mitigate this, a few approaches can be taken:

Derivatization: The hydroxyl group can be derivatized (e.g., silylation) to form a more thermally stable and volatile compound, allowing for robust and reproducible analysis.

Low-Temperature Injection: Using a cool on-column or programmable temperature vaporization (PTV) inlet can minimize thermal degradation.

The gas chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer. researchgate.net The MS detector provides mass spectra for each eluting peak, allowing for the confident identification of impurities and byproducts based on their fragmentation patterns. nih.gov This method is particularly useful for identifying trace-level impurities that might not be detectable by other means.

Supercritical Fluid Chromatography (SFC): SFC is an advanced technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It combines some of the best features of both GC and HPLC. SFC can provide very high-resolution separations, often with shorter analysis times and reduced organic solvent consumption compared to HPLC. nsf.gov It has been successfully employed for the challenging separation of diastereoisomers of other complex dichlorophenyl-containing molecules, demonstrating its potential for high-level purity analysis and isomer separation. nih.gov

Interactive Table: Application of Advanced Chromatographic Techniques

| Technique | Primary Application | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Key Advantages |

|---|---|---|---|---|

| HPLC | Purity determination, quantification | Reversed-Phase C18 | Acetonitrile/Water Gradient | High resolution for non-volatile compounds; robust quantification. |

| GC-MS | Impurity identification, separation of volatile byproducts | 5% Phenyl Polysiloxane | Helium | High separation efficiency; definitive identification via mass spectra. chromatographytoday.com |

| SFC | High-resolution purity analysis, potential chiral or isomeric separation | Chiral or C18 | Supercritical CO₂ with co-solvent (e.g., Methanol) | Fast analysis, reduced solvent use, excellent for isomer separation. nsf.govnih.gov |

These advanced chromatographic methods are indispensable for ensuring the high purity required for subsequent research and for providing a complete profile of any related substances in a sample of 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol.

Future Research Directions and Unexplored Avenues for 4 3,5 Dichlorophenyl 2 Methylbut 3 Yn 2 Ol

Greener and More Efficient Synthesis Methods

The development of sustainable and efficient methods for synthesizing 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol is a primary area for future research. Current methods often rely on traditional organic synthesis techniques that may involve harsh conditions and generate significant waste. Future efforts could focus on several key areas:

Catalytic Systems : Investigating novel catalytic systems that can improve yield and selectivity while reducing the environmental impact. This includes exploring the use of earth-abundant metals as catalysts to replace more expensive and toxic heavy metals.

Renewable Resources : Exploring the use of renewable starting materials and green solvents to make the synthesis process more environmentally friendly. For instance, research into using calcium carbide from renewable resources as a sustainable source for the alkyne component could be a promising avenue.

Flow Chemistry : Implementing continuous flow technologies for the synthesis of this compound could offer significant advantages over traditional batch processes. rawsource.com Flow chemistry can lead to higher yields, improved safety, and easier scalability. rawsource.com

| Synthesis Approach | Potential Advantages | Key Research Focus |

| Novel Catalysis | Higher efficiency, lower environmental impact, cost-effectiveness. | Earth-abundant metal catalysts, improved ligand design. |

| Green Chemistry | Use of renewable resources, reduced waste generation. | Bio-based starting materials, green solvents. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Reactor design, optimization of reaction parameters. rawsource.com |

Exploring New Reactions and Derivatives

The unique chemical structure of 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol, with its dichlorinated phenyl ring, alkyne group, and tertiary alcohol, offers a rich field for exploring new chemical reactions and creating a diverse range of derivatives. Future research could investigate:

Cyclization Reactions : The alkyne and alcohol functional groups can be used to create various heterocyclic compounds, which are important in medicinal chemistry. Research into new cyclization reactions could lead to the discovery of novel bioactive molecules.

Rearrangement Reactions : Propargyl alcohols are known to undergo various rearrangement reactions, such as the Meyer-Schuster rearrangement, to form α,β-unsaturated carbonyl compounds. beilstein-journals.orgmdpi.com Investigating these reactions for this specific compound could yield valuable synthetic intermediates.

Derivatization : The hydroxyl group can be modified to create a wide array of derivatives, including esters, ethers, and halides. acs.org These derivatives could have unique properties and applications in materials science and medicinal chemistry.

Advanced Computational Modeling for Predictive Insights

Computational chemistry offers powerful tools to predict the reactivity and properties of molecules, guiding experimental research and accelerating discovery. Future research on 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol could benefit from:

Reaction Mechanism Studies : Using Density Functional Theory (DFT) and other computational methods to study the mechanisms of known and potential reactions. This can provide valuable insights into reaction pathways and help optimize reaction conditions.

Property Prediction : Predicting the physical, chemical, and electronic properties of the compound and its derivatives. This information can be used to design new molecules with specific desired properties for various applications.

Catalyst Design : Computationally screening and designing new catalysts for the synthesis of this compound and for its subsequent transformations. This can significantly reduce the experimental effort required to find optimal catalysts.

Integration into Emerging Chemical Technologies

Integrating the synthesis and application of 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol into emerging chemical technologies like flow chemistry and photocatalysis could unlock new possibilities.

Flow Chemistry : As mentioned earlier, continuous flow synthesis can offer significant advantages. rawsource.com Future research could focus on developing integrated flow systems that not only synthesize the compound but also perform subsequent reactions in a continuous manner.

Photocatalysis : Visible-light photocatalysis is a rapidly growing field in organic synthesis that allows for mild and selective reactions. bosch.commdpi.comresearchgate.net Investigating the use of this compound in photocatalytic reactions, either as a substrate or as a component of a photocatalytic system, could lead to novel synthetic transformations.

| Technology | Potential Application for 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol | Research Focus |

| Flow Chemistry | Automated and scalable synthesis and derivatization. rawsource.com | Multi-step flow synthesis, in-line purification. |

| Photocatalysis | Novel C-C and C-heteroatom bond formations under mild conditions. bosch.commdpi.comresearchgate.net | Development of new photocatalytic reactions involving the compound. |

Designing Next-Generation Functional Materials and Chemical Tools

The unique structure of 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol makes it a promising building block for the design of new functional materials and advanced chemical tools.

Polymers : The alkyne functionality can be used for polymerization reactions to create novel polymers with unique properties. For example, polymers containing the dichlorophenyl group may exhibit interesting electronic or flame-retardant properties.

Functional Materials : The compound could be incorporated into more complex molecular architectures to create materials with applications in electronics, optics, or sensing.

Chemical Probes : Derivatives of this compound could be designed as chemical probes to study biological processes or as ligands for metal catalysts.

Q & A

Q. How can researchers optimize the synthesis of 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol to improve yield and purity?

- Methodological Answer: Synthesis optimization requires careful control of reaction parameters. For example:

- Temperature: Lower temperatures (0–5°C) may minimize side reactions like alkyne oligomerization .

- Solvent Choice: Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilic substitution efficiency in intermediates .

- Catalysts: Copper(I) iodide or palladium catalysts can promote alkyne coupling reactions .

- Monitoring: Use thin-layer chromatography (TLC) to track intermediate formation and purity .

- Purification: Column chromatography with gradient elution (hexane/ethyl acetate) isolates the target compound .

Q. What analytical techniques are most effective for confirming the structure and purity of 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol?

- Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:

- NMR Spectroscopy: H and C NMR identify functional groups (e.g., alkyne protons at δ 2.5–3.0 ppm, dichlorophenyl aromatic signals) .

- IR Spectroscopy: Confirm hydroxyl (O–H stretch ~3300 cm) and alkyne (C≡C stretch ~2100 cm) groups .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 257.03) .

- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Q. How can researchers evaluate the stability of 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol under varying storage conditions?

- Methodological Answer: Stability studies should include:

- Thermal Stability: Accelerated degradation tests (40–60°C) monitored via TLC or HPLC to detect decomposition products .

- Photostability: Exposure to UV light (λ = 365 nm) to assess alkyne or aryl chloride susceptibility .

- Humidity Sensitivity: Storage at 75% relative humidity to test hydrolytic stability of the tertiary alcohol group .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol in nucleophilic substitution or cycloaddition reactions?

- Methodological Answer:

- Nucleophilic Substitution: The electron-withdrawing 3,5-dichlorophenyl group activates the alkyne for attack by nucleophiles (e.g., amines, thiols). Kinetic studies using F NMR (if fluorinated analogs are used) can track reaction progress .

- Cycloaddition: DFT calculations (e.g., Gaussian 09) predict regioselectivity in Huisgen 1,3-dipolar cycloadditions with azides .

- Isotopic Labeling: C-labeled alkyne precursors help map reaction pathways via isotopic tracing .

Q. How can crystallographic challenges (e.g., twinning, poor diffraction) be addressed during structural analysis of derivatives of 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol?

- Methodological Answer:

- Crystal Growth: Use vapor diffusion with mixed solvents (e.g., dichloromethane/methanol) to improve crystal quality .

- Data Collection: High-resolution synchrotron radiation (λ = 0.7–1.0 Å) enhances weak diffraction patterns .

- Refinement: SHELXL software handles twinning via HKLF5 format and applies restraints for disordered dichlorophenyl groups .

Q. How can researchers resolve contradictions in reported biological activity data for 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol derivatives?

- Methodological Answer:

- Assay Reproducibility: Validate results across multiple cell lines (e.g., HEK293, HeLa) and control for cytotoxicity .

- Metabolite Profiling: LC-MS/MS identifies active metabolites that may explain divergent bioactivity .

- Structural Analogues: Compare activity of regioisomers (e.g., 2-methyl vs. 3-methyl derivatives) to pinpoint pharmacophores .

Q. What computational strategies predict the physicochemical properties (e.g., logP, pKa) of 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol for drug discovery applications?

- Methodological Answer:

- Molecular Dynamics (MD): Simulations in explicit solvent (e.g., water, octanol) estimate logP via free energy perturbation .

- Quantum Mechanics (QM): DFT (B3LYP/6-31G*) calculates pKa of the hydroxyl group (~9.5–10.5) .

- QSAR Models: Train models using PubChem data (CID: 20546828) to correlate substituents with solubility or permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.